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Compound of Interest

5-Chloro-2-
Compound Name:
methoxynicotinaldehyde

Cat. No. B011808

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxynicotinaldehyde is a substituted pyridine derivative of interest in
medicinal chemistry and drug development due to its structural motifs that are common in
biologically active compounds. Its utility as a synthetic intermediate necessitates a
comprehensive understanding of its spectral and analytical characteristics for unambiguous
identification and quality control. This technical guide provides a detailed overview of the
analytical methodologies and expected spectral data for the characterization of this compound.

Disclaimer: Publicly available, experimentally verified spectral data for 5-Chloro-2-
methoxynicotinaldehyde (CAS No. 103058-88-4) is limited. The data presented in this guide
is based on predictive models and data from the closely related isomer, 6-Chloro-4-
methoxynicotinaldehyde, and should be used as a reference for experimental design and data
interpretation.

Chemical Structure and Properties

e |[UPAC Name: 5-chloro-2-methoxypyridine-3-carbaldehyde

e Molecular Formula: C7HeCINO2
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e Molecular Weight: 171.58 g/mol

e CAS Number: 103058-88-4

Predicted Spectral Data

The following tables summarize the predicted and comparative spectral data for 5-Chloro-2-
methoxynicotinaldehyde. These values are derived from computational models and analysis
of structurally similar compounds.

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~10.3 s 1H Aldehyde (-CHO)
~8.2 d 1H Pyridine Ring (H-6)
~7.9 d 1H Pyridine Ring (H-4)
~4.0 s 3H Methoxy (-OCH3)

Solvent: CDCls,
Frequency: 400 MHz

Table 2: Predicted **C NMR Spectral Data
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Chemical Shift (6) ppm

Assignment

~188 Aldehyde Carbonyl (C=0)
~160 Pyridine Ring (C-2, C-O)
~150 Pyridine Ring (C-6)

~140 Pyridine Ring (C-4)

~125 Pyridine Ring (C-5, C-CI)
~115 Pyridine Ring (C-3, C-CHO)
~54 Methoxy Carbon (-OCHs)

Solvent: CDCls, Frequency: 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?)

Vibration Type

Functional Group

~2950-2850 C-H Stretch Methoxy, Aldehyde
~2830-2695 C-H Stretch Aldehyde
~1710-1685 C=0 Stretch Aldehyde (Carbonyl)
~1600-1450 C=C and C=N Stretch Pyridine Ring

~1250 C-0O-C Asymmetric Stretch Methoxy

~1050 C-0O-C Symmetric Stretch Methoxy

~850-750 C-ClI Stretch Chloro

Table 4: Predicted Mass Spectrometry (MS) Data
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mlz lon Notes

171.0087 [M]* (for 35Cl) Molecular ion peak.

Isotopic peak for chlorine,

expected to be approximately

173.0058 [M+2]* (for 37Cl) ) ] )
one-third the intensity of the
[M]* peak.

142 [M-CHOJ* Loss of the formyl group.
Potential fragmentation
pathway involving loss of

128 [M-CO-CHs]*

carbon monoxide and a methyl

radical.

lonization Method: Electron

lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data for 5-
Chloro-2-methoxynicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Objective: To elucidate the carbon-hydrogen framework of the molecule.
 Instrumentation: 400 MHz (or higher) NMR Spectrometer.
e Sample Preparation:

o Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCls)
or dimethyl sulfoxide-de (DMSO-ds).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition Parameters:
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o Pulse Program: Standard single-pulse experiment.
o Spectral Width: -2 to 12 ppm.
o Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition Parameters:
o Pulse Program: Proton-decoupled single-pulse experiment.
o Spectral Width: 0 to 200 ppm.
o Number of Scans: 1024-4096 (due to the low natural abundance of 13C).

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

» Objective: To identify the functional groups present in the molecule.

 Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

e Sample Preparation:
o Ensure the ATR crystal is clean by taking a background spectrum.
o Place a small amount of the solid sample directly onto the ATR crystal.
o Apply pressure with the anvil to ensure good contact.
e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1.
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o Number of Scans: 16-32.

Mass Spectrometry (MS)

e Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron lonization (El) or Electrospray
lonization (ESI) source.

Sample Preparation (for ESI):
o Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

o Dilute the stock solution to a final concentration of 1-10 pg/mL in a solvent mixture
appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Acquisition Parameters (El):
o lonization Energy: 70 eV.

o Mass Range: m/z 40-300.

Acquisition Parameters (ESI):
o lonization Mode: Positive.
o Capillary Voltage: 3-4 kV.

o Cone Voltage: 20-40 V.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of
5-Chloro-2-methoxynicotinaldehyde.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b011808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Synthesis and Characterization Workflow
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Caption: A general workflow for the synthesis and subsequent analytical characterization of an
organic compound.

Spectroscopic Data Interpretation Logic

5-Chloro-2-methoxynicotinaldehyde

IR Data MS Data

y-
1H NMR: 13C NMR: Key Peaks: Mass Spectrum:
- Aldehyde proton (~10.3 ppm) - Carbonyl carpon (~188 ppm) - C=0 stretch (~1700 cm:l) - Molecular ion peak (m/z 171)
- Aromatic protons - Aromatic carbons - C-O stretch (~1250 cm™?) - Isotopic pattern for Cl (M+2)
- Methoxy protons (~4.0 ppm) - Methoxy carbon (~54 ppm) - C-Cl stretch (~800 cm™1) pic p

Connectivity “Connectivity ~Functional Groups Molecular Weight

Structural Confirmation

Click to download full resolution via product page

Caption: Logical flow of how different spectroscopic data points contribute to the structural
confirmation.

 To cite this document: BenchChem. [Spectroscopic and Analytical Characterization of 5-
Chloro-2-methoxynicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b011808#spectral-data-for-5-chloro-2-
methoxynicotinaldehyde-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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